molecular formula C6H4BrN3S B2559803 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 2006278-02-8

6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine

Cat. No.: B2559803
CAS No.: 2006278-02-8
M. Wt: 230.08
InChI Key: GGQKQNSRGGZAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused thiadiazole and pyridine core with bromo and methyl substituents at positions 6 and 7, respectively. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its electronic and physicochemical properties.

Properties

IUPAC Name

6-bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQKQNSRGGZAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NSN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine typically involves the reaction of pyridine-2,3-diamine with thionyl chloride (SOCl2) in the presence of a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazolo-pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

One of the most promising applications of 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine is in cancer research. This compound has been studied for its potential as an anticancer agent due to its structural similarities to other known bioactive compounds.

Case Study: Antitumor Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity levels . This suggests that compounds like this compound could be developed further for therapeutic use.

Synthesis and Chemical Reactions

The compound is also valuable in synthetic organic chemistry. It can serve as a building block for synthesizing more complex molecules through various reactions such as:

  • Heck Cross-Coupling Reactions : The compound can participate in cross-coupling reactions to form new carbon-carbon bonds, which are vital in drug discovery and materials science .

Potential Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with tumor growth and proliferation. For example, related compounds have shown to inhibit Src/Abl kinases effectively . Understanding these mechanisms is crucial for optimizing the compound's efficacy and safety profile.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

(a) Thiadiazolo[3,4-b]quinoxaline
  • Structure: Fused thiadiazole and quinoxaline rings.
  • Properties : Melting point (mp) 195–197 °C, with IR and mass spectra aligning with literature .
  • Comparison: The quinoxaline fusion introduces additional nitrogen atoms, enhancing π-conjugation and thermal stability compared to the pyridine-based target compound.
(b) Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline
  • Structure: Dibenzannulated thiadiazoloquinoxaline.
  • Properties : mp 302–304 °C .
  • Comparison : Extended aromaticity increases melting point and rigidity, making it less soluble but more thermally stable than the target compound.
(c) [1,2,5]Thiadiazolo[3,4-c]pyridine Derivatives
  • Example : 4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine.
  • Properties : Alkylthio substituents improve solubility in organic solvents (e.g., THF, DMF) and enable liquid crystalline behavior .
  • Comparison : The target compound’s bromo and methyl groups likely reduce solubility compared to long alkyl chains but enhance electron deficiency for semiconductor applications.

Substituent Effects

(a) Halogen vs. Alkyl/Aryl Groups
  • 4-Bromo-7-(bithiophene)-[1,2,5]thiadiazolo[3,4-c]pyridine (from ): Incorporates a bithiophene moiety, enhancing charge transport in organic electronics.
  • Comparison : The methyl group in the target compound may improve solubility over bulky aryl substituents but offer lower electron mobility than bithiophene derivatives.
(b) Heteroatom Variations
  • Selenium Analogues (e.g., [1,2,5]selenadiazolo derivatives): Exhibit narrower HOMO-LUMO gaps (Δ ≈ 0.10–0.15 eV smaller) and bathochromic shifts (~26–77 nm) compared to sulfur-containing compounds .
  • Comparison : The target compound’s sulfur-based thiadiazole core provides intermediate electronic properties between oxadiazole (higher bandgap) and selenadiazole (lower bandgap) derivatives.

Electronic and Optical Properties

Key Data from Theoretical Studies ():
Compound Type HOMO-LUMO Gap (eV) Excitation Energy (eV) λ_max (nm)
[1,2,5]Thiadiazolo[3,4-c]pyridine ~2.5–3.0 ~3.0–3.5 417
[1,2,5]Selenadiazolo Derivatives ~2.3–2.8 ~2.7–3.2 443–716
Target Compound* Estimated ~2.8–3.2 Estimated ~3.1–3.6 ~400–450

*The bromo and methyl groups in the target compound may slightly widen the HOMO-LUMO gap compared to unsubstituted thiadiazolo derivatives due to opposing electronic effects.

Biological Activity

Overview

6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and a methyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C6H4BrN3S
  • Molecular Weight : 230.08 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2006278-02-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The antiproliferative activity is believed to be mediated through the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15.2
HT-29 (Colon Cancer)12.7
A549 (Lung Cancer)18.5

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

Additionally, the compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. Specifically, it has shown activity against tryptophan 2,3-dioxygenase and glutaminase, which are crucial in cancer metabolism and immune regulation.

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of several derivatives of thiadiazolo-pyridines including this compound. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness against clinical isolates of bacteria . The results indicated that this compound exhibited superior antimicrobial activity compared to standard antibiotics.

Study on Anticancer Activity

Another research article focused on the anticancer properties of this compound against various human cancer cell lines. The study highlighted its ability to induce apoptosis in MCF-7 cells and suggested that further modifications could enhance its potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of brominated precursors. For example, bromoalkylthio intermediates (e.g., 2-bromoalkyl thiopyrimidin-6-ones) undergo cyclization under controlled conditions to form the thiadiazolo-pyridine core . Catalysts like palladium(II) acetate and ligands (e.g., 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) are critical for Suzuki-Miyaura cross-coupling to introduce substituents . Yield optimization requires strict control of temperature, solvent (e.g., toluene under argon), and stoichiometry of boronic acid reagents .

Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is used to verify substituent positions and purity . Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated for analogous brominated heterocycles (e.g., 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) . Infrared (IR) spectroscopy aids in identifying functional groups like C-Br stretches .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for bioactive molecules. Researchers screen derivatives for antimicrobial and anticancer activity by modifying substituents (e.g., phenyl, methyl groups) and assessing cytotoxicity via in vitro assays . Its structural similarity to imidazo[4,5-b]pyridines, known for anticancer properties, guides target-oriented synthesis .

Advanced Research Questions

Q. How does bromine substitution position influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine at the 6th position (vs. 7th) alters electronic and steric environments. For instance, 6-bromo isomers in imidazo[4,5-b]pyridines show enhanced reactivity in Suzuki couplings due to better accessibility of the halogen for oxidative addition to palladium . Researchers must compare leaving-group aptitude (Br vs. other halogens) and employ computational modeling (DFT) to predict regioselectivity .

Q. How can researchers resolve contradictions in reaction pathway data (e.g., cyclization vs. rearrangement)?

  • Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ¹⁸O tracing) or in situ monitoring (Raman spectroscopy) clarify competing pathways. For example, [1,3]thiazines may rearrange to thiazoles under thermal stress, requiring low-temperature conditions to isolate intermediates . Kinetic studies and transition-state analysis (Eyring plots) further validate dominant pathways .

Q. What strategies address regioselectivity challenges in nucleophilic aromatic substitution (SNAr) of polybrominated analogs?

  • Methodological Answer : Regioselectivity in SNAr reactions depends on electron-withdrawing groups and solvent polarity. For 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine, methoxy substitution occurs preferentially at the 4-position due to lower steric hindrance, as confirmed by ¹H-NMR . A table summarizing substituent effects is provided below:
SubstrateNucleophileReaction PositionYield (%)Reference
4,7-Dibromo derivativeMeONa4-Bromo site80
4,7-Dibromo derivativePhONa7-Bromo site80

Q. How can product stability issues (e.g., ring rearrangement) be mitigated during synthesis?

  • Methodological Answer : Stability is influenced by ring strain and substituent electronic effects. For thiadiazolo-pyridines, avoiding prolonged heating prevents rearrangement to thiazoles . Purification via flash chromatography (ethyl acetate/hexane gradients) under inert atmospheres minimizes decomposition . Stability assays (TGA/DSC) identify degradation thresholds .

Data-Driven Insights

  • Catalyst Optimization : Palladium(II) acetate with SPhos ligand achieves 81% yield in Suzuki couplings for analogous thiazolo[4,5-b]pyridines .
  • Regioselectivity Trends : Electron-deficient positions in dibromo derivatives favor nucleophilic attack, as shown in SNAr reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.